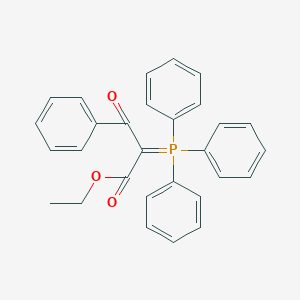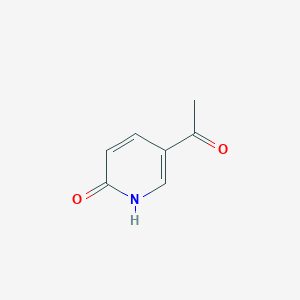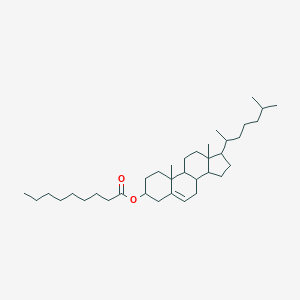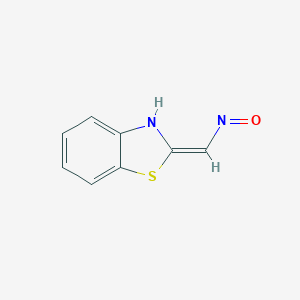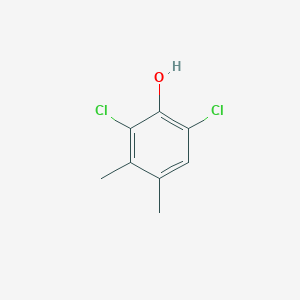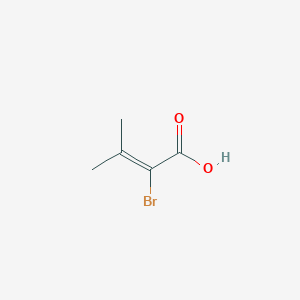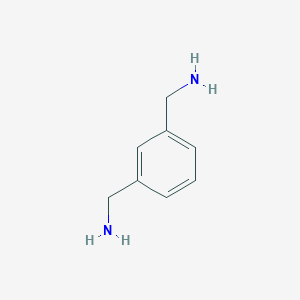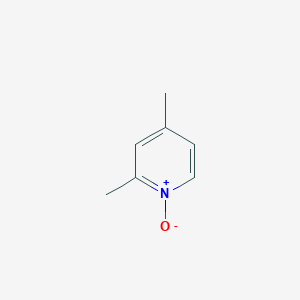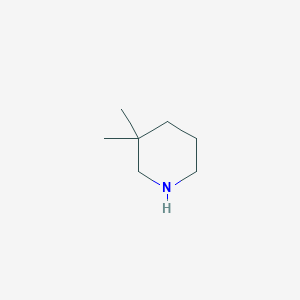
3,3-Dimetilpiperidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,3-Dimethylpiperidine and its derivatives involves multiple steps, including the preparation of diastereoisomeric compounds and the strategic introduction of methyl groups. For instance, studies on the synthesis and stereochemistry of related compounds such as 1,3-dimethylpiperidin-4-ols demonstrate complex synthetic routes involving the formation of specific stereoisomers through controlled reactions (Casy & Jeffery, 1972).
Molecular Structure Analysis
Molecular structure and spectroscopic analyses of 3,3-Dimethylpiperidine derivatives reveal detailed insights into their geometric conformations, electronic properties, and vibrational spectra. For example, the molecular structure, NMR, UV–Visible, and vibrational spectroscopic analyses, combined with HOMO, LUMO analysis of specific derivatives, offer a comprehensive understanding of the electronic and structural characteristics of these compounds (Alphonsa et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3,3-Dimethylpiperidine derivatives underscore the reactivity and versatility of these compounds. Research into the synthesis, isostructural packing, and antimicrobial activity of silver(I) coordination compounds with dimethylpiperidine derivatives highlights the potential of these molecules in developing antimicrobial agents (Abu-Youssef et al., 2006).
Physical Properties Analysis
The physical properties of 3,3-Dimethylpiperidine derivatives, including their phase behavior, melting points, and solubility, are critical for their practical applications. Studies on compounds like 1,3-dimethyl-3-silapiperidine reveal the conformational properties and thermodynamic parameters essential for understanding the physical characteristics of these molecules (Shainyan et al., 2013).
Chemical Properties Analysis
The chemical properties of 3,3-Dimethylpiperidine derivatives, such as their reactivity with different reagents, their ability to form complexes with metals, and their behavior in various chemical environments, are of significant interest. Investigations into the reactivity and dimerization of dimethylpiperidine derivatives provide insights into their chemical behavior and potential applications in synthetic chemistry (Shapiro et al., 2000).
Aplicaciones Científicas De Investigación
Función en el diseño de fármacos
Las piperidinas, incluida la 3,3-Dimetilpiperidina, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .
Formación de varios derivados de piperidina
La this compound participa en reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina: piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .
Ligandos del receptor sigma
Los derivados de this compound se han investigado como ligandos del receptor sigma-1 (σ1) y sigma-2 (σ2) . Estos receptores están involucrados en varios procesos fisiológicos, y los ligandos para estos receptores tienen aplicaciones terapéuticas potenciales .
Síntesis de piperidinas biológicamente activas
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas, incluida la this compound, es una tarea importante de la química orgánica moderna . Estos compuestos tienen una actividad biológica significativa y potencial farmacológico .
Ligandos selectivos del receptor σ1
Se ha descubierto que algunas 3,3-Dimetilpiperidinas son altamente selectivas en relación con el receptor σ2 . Esta selectividad puede ser útil en el desarrollo de terapias dirigidas
Safety and Hazards
Direcciones Futuras
Piperidines, including 3,3-Dimethylpiperidine, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
3,3-Dimethylpiperidine is a potent inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes.
Mode of Action
The compound interacts with mPGES-1, inhibiting its activity This inhibition results in a decrease in the synthesis of PGE2
Biochemical Pathways
By inhibiting mPGES-1, 3,3-Dimethylpiperidine affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, including PGE2, from arachidonic acid. Downstream effects of this inhibition can include a reduction in inflammation and pain, as PGE2 is known to mediate these responses.
Pharmacokinetics
The compound’s molecular weight (1132007 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed
Result of Action
The primary result of 3,3-Dimethylpiperidine’s action is a reduction in the levels of PGE2 due to the inhibition of mPGES-1 . This can lead to a decrease in inflammation and pain, as PGE2 is a potent mediator of these responses.
Propiedades
IUPAC Name |
3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODDZJCEADUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152402 | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-12-0 | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


